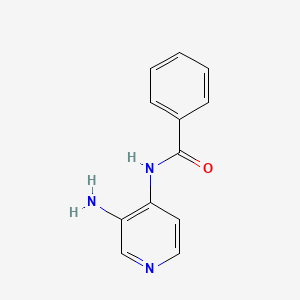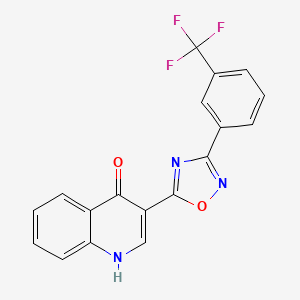
3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one, also known as TFOQ, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Heterocyclic Chemistry and Synthetic Applications
Heterocyclic compounds, including those containing the quinoline and oxadiazole rings, play a crucial role in the development of new materials and pharmaceuticals. They serve as key components in the synthesis of dyes, pharmaceuticals, and antibiotics. Quinoxaline and its analogs, for example, have been investigated for their antitumoral properties and as catalyst ligands due to their ability to form stable complexes with metals. Additionally, the oxadiazole ring, present in the molecule of interest, is known for its role in the development of new therapeutic agents due to its presence in biologically active compounds exhibiting a wide range of activities, such as antimicrobial and anticancer properties (Pareek & Kishor, 2015).
Anticorrosive Applications
Quinoline derivatives have demonstrated significant effectiveness as anticorrosive materials. These compounds form highly stable chelating complexes with surface metallic atoms, providing a barrier against corrosion. This application is crucial in industrial settings where metal preservation is essential (Verma, Quraishi, & Ebenso, 2020).
Optoelectronic Materials
Quinazolines and pyrimidines have been extensively researched for their application in optoelectronic materials. These compounds are integral in the creation of luminescent small molecules, chelate compounds, and electroluminescent properties, making them valuable for organic light-emitting diodes (OLEDs), nonlinear optical materials, and colorimetric pH sensors. Their incorporation into π-extended conjugated systems enhances the performance of optoelectronic devices (Lipunova et al., 2018).
Antimicrobial Activity
1,3,4-Oxadiazole derivatives are recognized for their broad antimicrobial activities, including antibacterial, antifungal, and antiviral effects. This makes them promising candidates for new antimicrobial drug development, addressing the global challenge of antimicrobial resistance (Glomb & Świątek, 2021).
Metal-Ion Sensing
Compounds featuring the 1,3,4-oxadiazole scaffold are employed in the development of chemosensors for metal ions. Their high photoluminescent quantum yield and excellent stability, combined with potential coordination sites (N and O donor atoms), enable selective sensing of metal ions. This application is particularly relevant in environmental monitoring and analytical chemistry (Sharma, Om, & Sharma, 2022).
Propiedades
IUPAC Name |
3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F3N3O2/c19-18(20,21)11-5-3-4-10(8-11)16-23-17(26-24-16)13-9-22-14-7-2-1-6-12(14)15(13)25/h1-9H,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZELVXHTXZIKJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

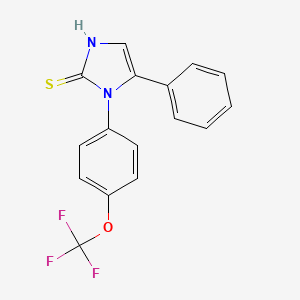
![3,6-dichloro-N-[3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]pyridine-2-carboxamide](/img/structure/B2454669.png)
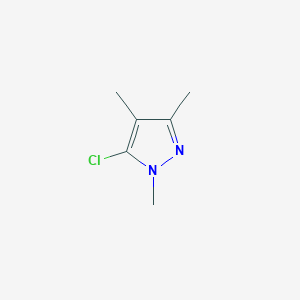
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2454671.png)
![2-Chloro-1-(2,3,5,6-tetrahydro-[1,4]thiazepino[6,7-b]indol-4-yl)ethanone](/img/structure/B2454672.png)
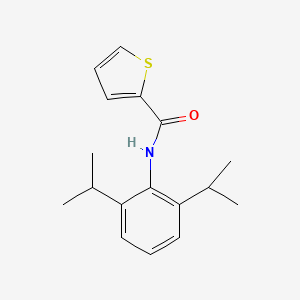
![4-[4-(Oxiran-2-ylmethoxy)phenyl]butan-2-one](/img/structure/B2454674.png)
![5-(2-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2454678.png)
![2-(4-morpholin-4-yl-1-oxophthalazin-2(1H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/no-structure.png)
![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2454680.png)
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-methylbenzamide](/img/structure/B2454684.png)

![N-(2-nitrophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2454686.png)
